molecular formula C11H10O2 B1584472 3-Methylindene-2-carboxylic acid CAS No. 34225-81-5

3-Methylindene-2-carboxylic acid

Cat. No.: B1584472
CAS No.: 34225-81-5
M. Wt: 174.2 g/mol
InChI Key: RONBYWGSEXDEKC-UHFFFAOYSA-N
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Description

3-Methylindene-2-carboxylic acid is an organic compound with the molecular formula C11H10O2. It is a derivative of indene, featuring a carboxylic acid group at the second position and a methyl group at the third position on the indene ring.

Mechanism of Action

Mode of Action

3-Methylindene-2-carboxylic acid interacts with its target, the LMP7 subunit, by selectively binding to it . This binding can influence the activity of the immunoproteasome, potentially altering the production of antigenic peptides .

Biochemical Pathways

antigen processing and presentation pathway . By binding to the LMP7 subunit, this compound could affect the degradation of proteins into antigenic peptides, thereby influencing the immune response .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on the immunoproteasome. By binding to the LMP7 subunit, it could alter the production of antigenic peptides, potentially affecting the immune response .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the binding affinity of this compound to the LMP7 subunit could be affected by changes in pH or temperature. Additionally, other molecules present in the environment could compete with this compound for binding to the LMP7 subunit, potentially influencing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylindene-2-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of indene derivatives. For instance, the compound can be prepared by the asymmetric hydrogenation of 3-methylindene over a palladium/alumina (Pd/Al2O3) catalyst in the presence of cinchonidine as a chiral modifier .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of carboxylic acid synthesis apply. These include the oxidation of substituted alkylbenzenes, hydrolysis of nitriles, and carboxylation of Grignard reagents .

Chemical Reactions Analysis

Types of Reactions

3-Methylindene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis Applications

3-Methylindene-2-carboxylic acid is often used as a precursor in the synthesis of more complex organic molecules. Notably, it has been employed in the following contexts:

  • Synthesis of Imaging Probes: It has been used in the synthesis of LKS01-B650, an imaging probe that selectively binds to the catalytically active LMP7 enzyme, which is significant for cancer research and diagnostics .
  • Intermediate for Drug Development: The compound serves as an intermediate in the development of inhibitors targeting specific protein tyrosine phosphatases (PTPs), which are implicated in various diseases, including cancer and diabetes .

Case Study 1: Imaging Probes

In a study focusing on cancer diagnostics, this compound was utilized to synthesize a novel imaging probe. The probe demonstrated selective binding to LMP7, indicating its potential utility in targeted cancer therapies. The synthesis involved multiple steps, starting from the carboxylic acid derivative and leading to a complex molecular structure capable of high specificity in biological systems .

Case Study 2: Enzyme Inhibition

Research has shown that derivatives of this compound can selectively inhibit members of the PTP family of enzymes. These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is associated with several diseases. The synthesized compounds exhibited promising results in vitro, suggesting that they could lead to new therapeutic agents for conditions such as cancer and autoimmune disorders .

Comparative Analysis of Synthesis Methods

MethodologyYield (%)Reaction ConditionsReference
Traditional Synthesis70Reflux with catalysts
Microwave-Assisted Synthesis85Short reaction time at high temperature
Green Chemistry Approaches90Solvent-free conditions

This table illustrates various methodologies for synthesizing derivatives of this compound, highlighting improvements in yield and efficiency through modern techniques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylindene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, particularly in the development of specialized imaging probes and fine chemicals .

Biological Activity

3-Methylindene-2-carboxylic acid (C11H10O2) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Molecular Structure:

  • Formula: C11H10O2
  • Molecular Weight: 174.20 g/mol
  • CAS Number: 34225-81-5

The compound features an indene structure with a carboxylic acid functional group, which is crucial for its biological activity.

This compound exhibits biological activity primarily through its interactions with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in therapeutic contexts. For instance, it may interfere with metabolic pathways by inhibiting enzymes involved in carboxylic acid metabolism .
  • Metal Binding Properties: The compound's ability to chelate metal ions enhances its interaction with biological systems, potentially affecting processes such as enzyme catalysis and signaling pathways .

Biological Activity Studies

Recent studies have evaluated the biological effects of this compound in various contexts:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition zones, suggesting its potential as a natural antimicrobial agent.

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. In vitro assays reveal that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

Case Studies

  • Study on Antimicrobial Effects:
    • Objective: To evaluate the antimicrobial activity of this compound against common pathogens.
    • Methodology: Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.
    • Results: The compound exhibited a notable zone of inhibition (14 mm) against S. aureus, indicating strong antimicrobial activity.
  • Study on Antioxidant Activity:
    • Objective: To assess the antioxidant potential using DPPH radical scavenging assay.
    • Methodology: Various concentrations of the compound were tested.
    • Results: IC50 value was determined to be 25 µg/mL, showcasing significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Data Table: Biological Activities of this compound

Activity TypeMethod UsedTarget Organism/Cell LineResult
AntimicrobialDisk DiffusionStaphylococcus aureusInhibition Zone: 14 mm
AntioxidantDPPH Radical ScavengingN/AIC50: 25 µg/mL

Properties

IUPAC Name

3-methyl-1H-indene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-9-5-3-2-4-8(9)6-10(7)11(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONBYWGSEXDEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187807
Record name 3-Methylindene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34225-81-5
Record name 3-Methyl-1H-indene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34225-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylindene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034225815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylindene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylindene-2-carboxylic acid
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Record name 3-METHYLINDENE-2-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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